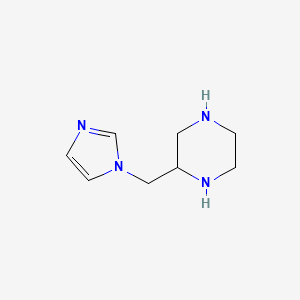
2-Imidazol-1-ylmethyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazol-1-ylmethyl-piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes. The imidazole ring is known for its presence in many biologically active molecules, while the piperazine ring is commonly found in various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-ylmethyl-piperazine typically involves the reaction of imidazole with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where imidazole is reacted with a piperazine derivative in the presence of a suitable base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Imidazol-1-ylmethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperazine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Imidazol-1-ylmethyl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Imidazol-1-ylmethyl-piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The piperazine ring can interact with various receptors in the body, modulating their activity. These interactions can lead to the compound’s therapeutic effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Imidazole: A simpler compound with a similar ring structure, used in various pharmaceuticals.
Piperazine: Another simpler compound, widely used as an anthelmintic agent.
2-Methylimidazole: Similar in structure but with a methyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Imidazol-1-ylmethyl-piperazine is unique due to the combination of both imidazole and piperazine rings, which imparts a broader range of biological activities and chemical reactivity. This dual functionality makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(imidazol-1-ylmethyl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-2-11-8(5-9-1)6-12-4-3-10-7-12/h3-4,7-9,11H,1-2,5-6H2 |
InChI Key |
IGWMIPAWYYNICS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


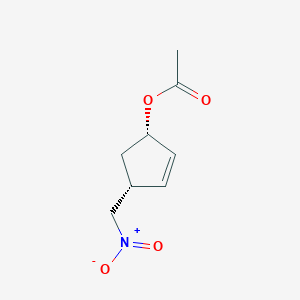
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

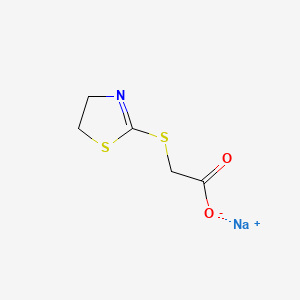
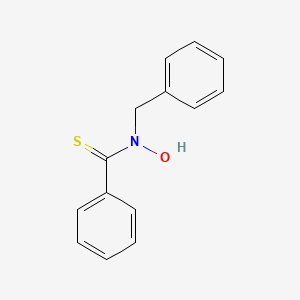
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
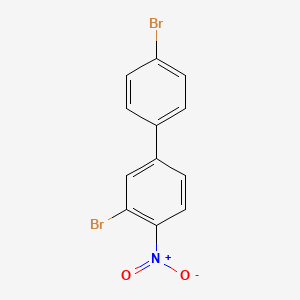
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)

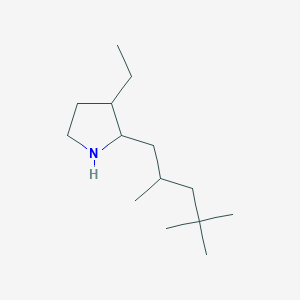
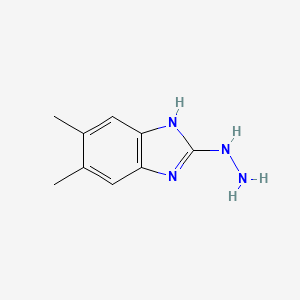
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
